![molecular formula C15H13ClN2O2 B12327217 Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)
Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-氯苯基偶氮)-4-甲基苯酚,1-乙酸酯 是一种有机化合物,属于偶氮化合物类。偶氮化合物以其含有氮-氮双键(N=N)而闻名,由于其鲜艳的色彩和化学性质,广泛应用于各个行业。
准备方法
合成路线和反应条件
2-(3-氯苯基偶氮)-4-甲基苯酚,1-乙酸酯 的合成通常涉及 3-氯苯胺的重氮化,然后与 4-甲基苯酚偶联。反应条件通常包括使用酸性介质来促进重氮盐的形成,重氮盐随后与酚衍生物反应形成偶氮化合物。反应通常在低温下进行,以确保重氮盐的稳定性。
工业生产方法
在工业环境中,可以使用连续流动反应器来扩大这种化合物的生产规模,以保持一致的反应条件并提高产率。使用自动化系统可以精确控制温度、pH 值和反应物浓度,确保生产过程的高纯度和效率。
化学反应分析
反应类型
2-(3-氯苯基偶氮)-4-甲基苯酚,1-乙酸酯 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌,醌是各种化学过程中重要的中间体。
还原: 偶氮基的还原会导致胺的形成。
取代: 亲电芳香取代反应可以在酚环上发生,导致各种取代衍生物的形成。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 可以使用硼氢化钠(NaBH4)或氢气(H2)在催化剂存在下的还原剂。
取代: 可以使用溴(Br2)或硝酸(HNO3)等亲电试剂,在酸性或中性条件下进行。
主要生成产物
氧化: 醌类和相关化合物。
还原: 胺类和相关衍生物。
取代: 各种取代酚和偶氮化合物。
科学研究应用
2-(3-氯苯基偶氮)-4-甲基苯酚,1-乙酸酯 在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在药物开发和作为诊断工具的潜在用途。
工业: 由于其鲜艳的色彩特性,它被用于生产染料、颜料和其他着色剂。
作用机制
2-(3-氯苯基偶氮)-4-甲基苯酚,1-乙酸酯 的作用机制涉及它与各种分子靶标的相互作用。偶氮基可以被还原形成胺,胺可以与蛋白质和 DNA 等生物分子相互作用。这种相互作用会导致细胞过程的变化,并且已对其潜在的治疗效果进行了研究。
相似化合物的比较
2-(3-氯苯基偶氮)-4-甲基苯酚,1-乙酸酯 可以与其他偶氮化合物进行比较,例如:
2-(4-氯苯基偶氮)-4-甲基苯酚,1-乙酸酯: 结构类似,但氯原子的位置不同,导致化学和生物特性不同。
2-(3-溴苯基偶氮)-4-甲基苯酚,1-乙酸酯: 溴取代而不是氯,这会影响化合物的反应性和应用。
2-(3-硝基苯基偶氮)-4-甲基苯酚,1-乙酸酯: 硝基取代,可以显著改变化合物的电子性质和反应性。
属性
分子式 |
C15H13ClN2O2 |
|---|---|
分子量 |
288.73 g/mol |
IUPAC 名称 |
[2-[(3-chlorophenyl)diazenyl]-4-methylphenyl] acetate |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-6-7-15(20-11(2)19)14(8-10)18-17-13-5-3-4-12(16)9-13/h3-9H,1-2H3 |
InChI 键 |
SNZLKJUHJZQQJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N=NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate](/img/structure/B12327152.png)
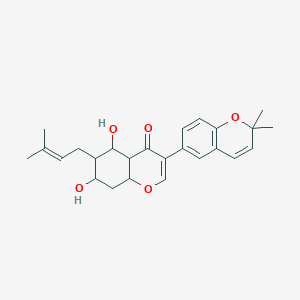

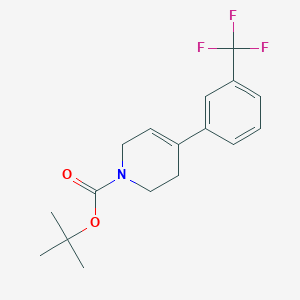

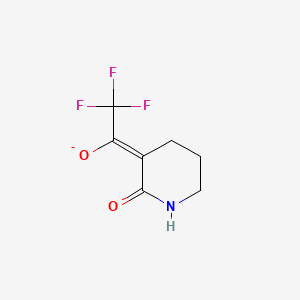
![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
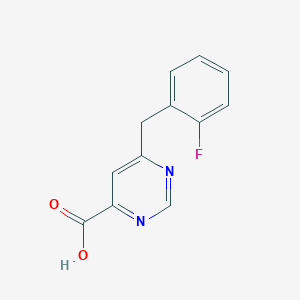
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)


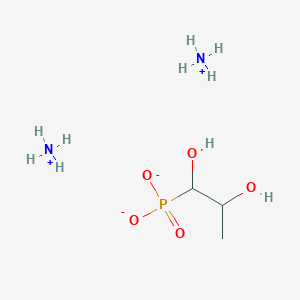
![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)
